molecular formula C10H8F3NO B8612336 Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)-

Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)-

Cat. No. B8612336
M. Wt: 215.17 g/mol
InChI Key: ZAONKFAGMFJLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzenamine, N-2-propyn-1-yl-4-(trifluoromethoxy)-

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

N-prop-2-ynyl-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C10H8F3NO/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h1,3-6,14H,7H2

InChI Key

ZAONKFAGMFJLET-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.86 g (50 mmol) of 4-(trifluoromethoxy)benzenamine, 8.18 g (55 mmol) of an 80% solution of 3-bromo-1-propyne in toluene, and 8.72 ml (50 mmol) of N-ethyl-N-(1-methylethyl)-2-propanamine in 200 ml of toluene is heated at 90° C. for eighteen hours. The suspension is cooled and treated with ethyl acetate. The suspension is washed several times with water. The ethyl acetate layer is separated, dried (magnesium sulfate), and concentrated to give a brown liquid. This is applied to a column of 1 kg of flash silica gel packed in n-heptane-dichloromethane (2:1). Elution with the same solvent gives 7.12 g (66.2%) of the product as a brown liquid.
Quantity
8.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.72 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-heptane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.